Ethyl 2-(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-(2H)-pyrimidin-5-ylidene)-2,3-dihydro-3,4-dimethylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-(2H)-pyrimidin-5-ylidene)-2,3-dihydro-3,4-dimethylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines elements of pyrimidine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-(2H)-pyrimidin-5-ylidene)-2,3-dihydro-3,4-dimethylthiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl esters, thioamides, and various catalysts to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-(2H)-pyrimidin-5-ylidene)-2,3-dihydro-3,4-dimethylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Ethyl 2-(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-(2H)-pyrimidin-5-ylidene)-2,3-dihydro-3,4-dimethylthiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-(2H)-pyrimidin-5-ylidene)-2,3-dihydro-3,4-dimethylthiazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 2-(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-(2H)-pyrimidin-5-ylidene)-2,3-dihydro-3,4-dimethylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and may have similar chemical properties and reactivity.
Pyrimidine derivatives: Compounds with the pyrimidine ring may exhibit similar biological activities and applications.
Sulfur-containing heterocycles:
The uniqueness of this compound lies in its combined structure of pyrimidine and thiazole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21368-26-3 |
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Molecular Formula |
C16H21N3O4S2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 2-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)-3,4-dimethyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H21N3O4S2/c1-6-18-12(20)10(13(21)19(7-2)16(18)24)14-17(5)9(4)11(25-14)15(22)23-8-3/h6-8H2,1-5H3 |
InChI Key |
YTTIJYIEPFKITG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C2N(C(=C(S2)C(=O)OCC)C)C)C(=O)N(C1=S)CC |
Origin of Product |
United States |
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